3-(2-Chloroethyl)-5-fluoropyridine
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Overview
Description
3-(2-Chloroethyl)-5-fluoropyridine is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chloroethyl group at the third position and a fluorine atom at the fifth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-5-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3-(2-hydroxyethyl)-5-fluoropyridine with thionyl chloride, which replaces the hydroxyl group with a chlorine atom. The reaction is usually carried out under reflux conditions in an inert solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-5-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine ring or the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of hydroxylated or carbonylated pyridine derivatives.
Reduction: Formation of reduced pyridine derivatives with modified substituents.
Scientific Research Applications
3-(2-Chloroethyl)-5-fluoropyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-5-fluoropyridine involves its interaction with biological molecules, particularly nucleophiles in proteins and nucleic acids. The chloroethyl group can form covalent bonds with nucleophilic sites, leading to the modification of biological macromolecules. This can result in the inhibition of enzyme activity or the disruption of cellular processes, making it useful in therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: Another halogenated pyridine derivative with antibacterial properties.
Phenyl-3-(2-chloroethyl)ureas: Compounds with antiangiogenic and antitumoral activity.
Melphalan: A nitrogen mustard alkylating agent used in chemotherapy.
Uniqueness
3-(2-Chloroethyl)-5-fluoropyridine is unique
Properties
Molecular Formula |
C7H7ClFN |
---|---|
Molecular Weight |
159.59 g/mol |
IUPAC Name |
3-(2-chloroethyl)-5-fluoropyridine |
InChI |
InChI=1S/C7H7ClFN/c8-2-1-6-3-7(9)5-10-4-6/h3-5H,1-2H2 |
InChI Key |
LLLBSBOIBRLTJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1F)CCCl |
Origin of Product |
United States |
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